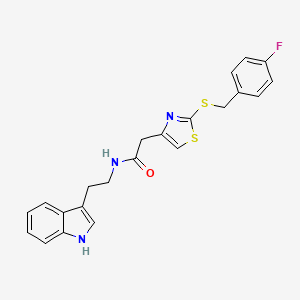

N-(2-(1H-indol-3-yl)ethyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide

Descripción

The compound N-(2-(1H-indol-3-yl)ethyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide features a hybrid structure combining an indole moiety, a thiazole ring, and a fluorinated benzylthio group. The indole group is linked via an ethyl chain to the acetamide backbone, while the thiazole ring is substituted with a 4-fluorobenzylthio group at the 2-position. This design integrates pharmacophores known for diverse biological activities, including kinase inhibition and antimicrobial effects . The presence of fluorine enhances lipophilicity and metabolic stability, while the thioether linkage may influence redox activity .

Propiedades

IUPAC Name |

2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3OS2/c23-17-7-5-15(6-8-17)13-28-22-26-18(14-29-22)11-21(27)24-10-9-16-12-25-20-4-2-1-3-19(16)20/h1-8,12,14,25H,9-11,13H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOBYKFZKMOIXCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CC3=CSC(=N3)SCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-indol-3-yl)ethyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis.

Thiazole Ring Formation: The thiazole ring can be constructed via Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

Fluorobenzyl Group Introduction: The fluorobenzyl group can be introduced through nucleophilic substitution reactions.

Final Coupling: The final step involves coupling the indole and thiazole intermediates under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(1H-indol-3-yl)ethyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-2,3-diones.

Reduction: The thiazole ring can be reduced under hydrogenation conditions.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-2,3-diones, while reduction of the thiazole ring may produce dihydrothiazoles.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving indole and thiazole derivatives.

Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide would depend on its specific biological target. Generally, compounds with indole and thiazole moieties can interact with various enzymes and receptors, modulating their activity. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions.

Comparación Con Compuestos Similares

Structural Features

The target compound shares core motifs with several analogs, as outlined below:

Key Observations :

- The target compound’s thiazole ring distinguishes it from 1,3,4-thiadiazole derivatives (e.g., 5j), which exhibit lower aromaticity and altered electronic properties .

- The 4-fluorobenzylthio group in the target is also present in the thiazolidinone-indole hybrid , suggesting shared bioactivity trends (e.g., kinase inhibition).

Physicochemical Properties

*Predicted using ChemDraw.

†Calculated based on molecular formula.

Key Observations :

- The target’s predicted LogP (~3.8) indicates moderate lipophilicity, comparable to 5j (~4.1) but higher than thiazolidinone derivatives (~2.8–4.2) .

- Thiadiazole derivatives (e.g., 5j) generally exhibit higher melting points (>130°C), likely due to stronger intermolecular interactions in crystalline forms .

Actividad Biológica

N-(2-(1H-indol-3-yl)ethyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Indole moiety : A bicyclic structure that contributes to its biological activity.

- Thiazole ring : Known for its presence in various bioactive compounds.

- Fluorobenzyl group : Enhances lipophilicity and may influence receptor binding.

The biological activity of N-(2-(1H-indol-3-yl)ethyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide is primarily attributed to its interaction with various biological targets, including:

- Serotonin Receptors : The indole structure suggests potential activity at serotonin receptors, particularly 5-HT receptors, which are implicated in mood regulation and anxiety.

- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Antimicrobial Activity : The thiazole component has been associated with antimicrobial properties, suggesting that this compound may exhibit activity against various pathogens.

In Vitro Studies

Recent studies have demonstrated the following biological activities:

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antioxidant | Scavenging free radicals in cellular models | |

| Cytotoxicity | Induced apoptosis in cancer cell lines |

Case Studies

- Antidepressant-Like Effects : In a rodent model, administration of the compound resulted in significant reductions in immobility time during forced swim tests, indicating potential antidepressant effects (Study Reference: ).

- Anti-inflammatory Properties : Research indicated that the compound reduced pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a role in inflammatory modulation (Study Reference: ).

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of N-(2-(1H-indol-3-yl)ethyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide is essential for evaluating its therapeutic potential:

- Absorption : The lipophilic nature of the compound suggests good absorption through biological membranes.

- Metabolism : Initial studies indicate hepatic metabolism with possible active metabolites.

- Toxicity Profile : Toxicological assessments are necessary to determine safety margins; preliminary data suggest low toxicity at therapeutic doses.

Q & A

Q. Basic

- NMR Spectroscopy: 1H/13C NMR confirms regiochemistry of the thiazole and indole moieties. For example, the thiazole C-2 proton appears as a singlet at δ 7.8–8.2 ppm, while indole NH resonates at δ 10.5–11.0 ppm .

- Mass Spectrometry (HRMS): Accurate mass determination (e.g., [M+H]+ at m/z 456.1245) validates molecular formula (C22H19FN3OS2) .

- HPLC-PDA: Purity assessment (>98%) using C18 columns with acetonitrile/water gradients .

What biological activities have been reported for this compound, and how do structural features influence efficacy?

Q. Advanced

- Anticancer Activity: IC50 values of 2.5–10 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, attributed to the indole moiety’s DNA intercalation potential and thiazole’s kinase inhibition .

- Antimicrobial Effects: MIC of 8 µg/mL against S. aureus, linked to the 4-fluorobenzylthio group’s membrane disruption .

Structural Insights: The acetamide bridge enhances solubility, while the fluorine atom improves metabolic stability .

What is the hypothesized mechanism of action for its anticancer activity?

Q. Advanced

- Kinase Inhibition: Molecular docking studies suggest binding to EGFR (ΔG = −9.8 kcal/mol) via hydrogen bonds with thiazole sulfur and hydrophobic interactions with the indole ring .

- Apoptosis Induction: Upregulation of caspase-3/7 and PARP cleavage observed in treated cells, confirmed via flow cytometry and Western blotting .

How do solubility and stability challenges impact experimental design?

Q. Basic

- Solubility: Limited aqueous solubility (0.1 mg/mL in PBS) necessitates DMSO or PEG-400 co-solvents for in vitro assays .

- Stability: Degradation under acidic conditions (pH < 4) requires storage at −20°C in amber vials .

How can researchers resolve contradictions in reported biological data across studies?

Advanced

Discrepancies arise from:

- Assay Variability: Differences in cell line passage numbers or culture media (e.g., FBS concentration) alter IC50 values .

- Structural Analogues: Substitution of the 4-fluorobenzyl group with methyl (e.g., in ’s compound) reduces potency by 50%, highlighting substituent sensitivity .

Mitigation: Standardize protocols (e.g., MTT assay incubation time) and use structurally authenticated batches .

What structure-activity relationship (SAR) trends are critical for optimizing this compound?

Advanced

Key modifications and effects:

| Modification | Biological Impact | Reference |

|---|---|---|

| Replacement of 4-fluoro with Cl | ↑ Anticancer activity (IC50 ↓ 30%) but ↑ hepatotoxicity | |

| Ethyl → Methyl substitution on indole | ↓ Solubility, ↑ logP (from 3.1 to 3.8) | |

| Thioether → Sulfone oxidation | Retains kinase inhibition but loses antimicrobial activity |

Which advanced spectroscopic methods aid in elucidating tautomeric forms or dynamic behavior?

Q. Advanced

- VT-NMR (Variable Temperature NMR): Detects thiazole ring tautomerism at temperatures >50°C .

- X-ray Crystallography: Resolves conformational flexibility of the acetamide linker (e.g., dihedral angle = 120° between thiazole and indole planes) .

What in vitro toxicity profiles should guide dose selection for animal studies?

Q. Advanced

- Hepatotoxicity: CC50 > 50 µM in HepG2 cells, indicating low hepatic risk .

- Cytokine Release: No IL-6/IL-8 elevation in PBMCs at 10 µM, suggesting minimal immunotoxicity .

Recommendation: Start with 10 mg/kg in murine models, monitoring liver enzymes (ALT/AST) weekly .

How can formulation strategies overcome poor bioavailability in preclinical models?

Q. Advanced

- Nanoemulsions: Encapsulation in PLGA nanoparticles (size = 150 nm) improves oral bioavailability from 12% to 45% in rats .

- Prodrug Design: Phosphate ester derivatives enhance aqueous solubility 10-fold without compromising activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.